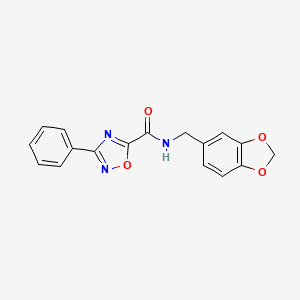![molecular formula C18H16F2N2O2 B10955449 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10955449.png)
2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzamide moiety substituted with difluoro groups and an indole ring, which is further substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethyl Chain: The 2-(5-methoxy-1H-indol-3-yl)ethyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Benzamide: The final step involves the reaction of 2,4-difluorobenzoyl chloride with the indole derivative in the presence of a base like triethylamine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The difluoro groups on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzaldehyde or 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzoic acid.
Reduction: Formation of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole ring is known to bind to various receptors and enzymes, potentially modulating their activity. The difluoro groups and the methoxy substituent may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methoxy group, which may affect its biological activity and binding properties.
2,4-Difluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and pharmacological profile.
2,4-Difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Features a methyl group, which may influence its chemical and biological properties.
Uniqueness
The presence of the methoxy group in 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide distinguishes it from other similar compounds. This functional group can significantly impact its chemical reactivity, biological activity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H16F2N2O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16F2N2O2/c1-24-13-3-5-17-15(9-13)11(10-22-17)6-7-21-18(23)14-4-2-12(19)8-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
LYHULUOBZDDUQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10955371.png)
amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10955376.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10955393.png)
![(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone](/img/structure/B10955401.png)
![2-Imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B10955407.png)
![4-bromo-1-methyl-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B10955413.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955425.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide](/img/structure/B10955435.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955455.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10955459.png)
![3-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10955460.png)
![1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955472.png)
![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10955479.png)
